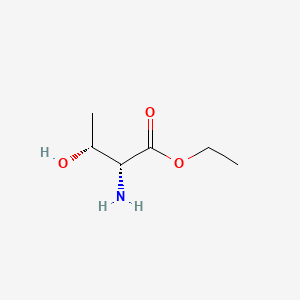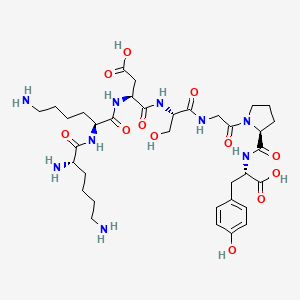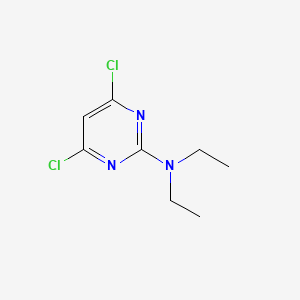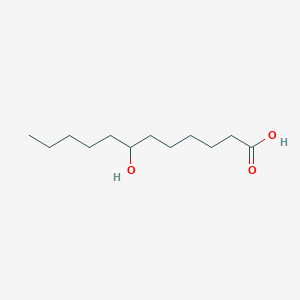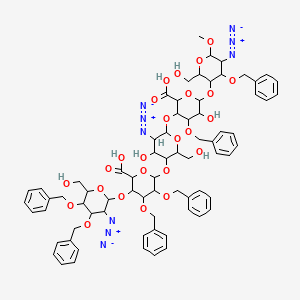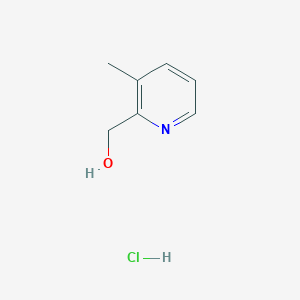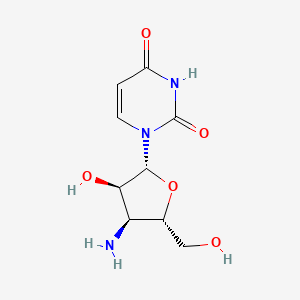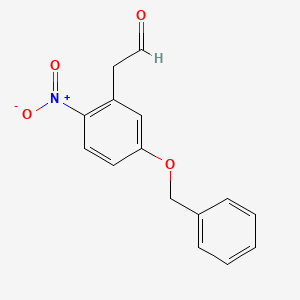
Methyl 3,5-dimethylpicolinate
説明
“Methyl 3,5-dimethylpicolinate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .
Physical And Chemical Properties Analysis
“Methyl 3,5-dimethylpicolinate” is a compound with a molecular weight of 165.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
1. Biomedical Research and Toxicology
Methyl 3,5-dimethylpicolinate, similar to dimethyl sulfoxide (DMSO), may play a significant role in biomedical research, particularly in the context of cellular processes and epigenetic modifications. DMSO, for example, has been extensively used in various biomedical fields, including cryopreservation and in vitro assays. It has been shown to induce drastic changes in cellular processes and affect the epigenetic landscape, as evidenced by its impact on transcriptome, proteome, and DNA methylation profiles in cardiac and hepatic microtissues (Verheijen et al., 2019). Understanding the biological effects of such compounds is crucial for their safe and effective use in medical and research settings.
2. Chemical Characterization and Analytical Techniques
Methyl 3,5-dimethylpicolinate also holds importance in the field of analytical chemistry, particularly in the structural characterization of chemicals. For instance, comprehensive analytical and structural characterization techniques, including gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods, are critical in identifying and understanding the properties of related compounds (Dybowski et al., 2021). These techniques can be applied to methyl 3,5-dimethylpicolinate for its detailed analysis and applications in various scientific domains.
3. Pharmacology and Drug Development
In pharmacology, methyl 3,5-dimethylpicolinate-related compounds are often studied for their potential therapeutic applications. For example, research has been conducted on the protective effects of similar compounds against excitotoxic death in neurons (Lu & Mattson, 2001). This includes exploring their ability to suppress ion currents and calcium influx induced by excitatory neurotransmitters, which can have implications for the treatment of neurodegenerative conditions.
4. Polymer Science and Material Chemistry
Methyl 3,5-dimethylpicolinate and its derivatives play a role in polymer science and material chemistry, with applications in the synthesis and characterization of polymers. For instance, copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and analyzed using various techniques, including FT-IR, NMR spectroscopy, and differential scanning calorimetry. These studies contribute to the development of new materials with specific properties for industrial applications (Vijayanand et al., 2002).
5. Crystallography and Molecular Structure Analysis
The study of crystal structures of derivatives of methyl 3,5-dimethylpicolinate, like methyl 3,5-dimethylbenzoate, provides insights into molecular interactions and bonding. This research is crucial in the field of crystallography, helping to understand the arrangement of molecules in crystalline materials and their potential applications in various fields, including pharmaceuticals and materials science (Ebersbach et al., 2022).
6. Genetics and Epigenetics Research
Compounds related to methyl 3,5-dimethylpicolinate are used in genetic and epigenetic research to study DNA methylation and hydroxymethylation. For example, DMSO, a related compound, has been shown to induce DNA hydroxymethylation in pre-osteoblastic cells, affecting gene expression related to DNA methylation and apoptosis. This kind of research has significant implications for understanding genetic regulation and potential therapeutic applications (Thaler et al., 2012).
7. Microbiology and Sterol Research
In microbiology, studies on methyl 3,5-dimethylpicolinate-related compounds, like 4,4-dimethyl sterols, contribute to the understanding of sterol biosynthesis in bacteria. This research is important for developing new antibiotics and understanding the microbial metabolism (Bouvier et al., 1976).
Safety and Hazards
将来の方向性
While specific future directions for “Methyl 3,5-dimethylpicolinate” were not found in the search results, it’s worth noting that methyl-containing pharmaceuticals have been the focus of numerous papers and reviews . The ‘magic-methyl effect’ in medicinal chemistry and drug discovery has led to important implications related to biological activity, selectivity, affinity, solubility, and pharmacokinetic properties .
特性
IUPAC Name |
methyl 3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICUPFAGSALTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dimethylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



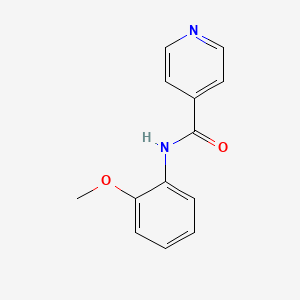

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)
